REACTION_SMILES
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[CH:43]([OH:44])([CH3:45])[CH3:46].[F:19][c:20]1[c:21]([B:28]([OH:29])[OH:30])[c:22]([O:26][CH3:27])[cH:23][cH:24][cH:25]1.[NH2:1][c:2]1[c:3]([C:13](=[O:14])[NH:15][CH2:16][CH2:17][CH3:18])[n:4][n:5][c:6]2[c:7]([Br:12])[cH:8][cH:9][cH:10][c:11]12.[Na+:36].[Na+:37].[O-:38][C:39](=[O:40])[O-:41].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[OH2:42]>>[NH2:1][c:2]1[c:3]([C:13](=[O:14])[NH:15][CH2:16][CH2:17][CH3:18])[n:4][n:5][c:6]2[c:7](-[c:21]3[c:20]([F:19])[cH:25][cH:24][cH:23][c:22]3[O:26][CH3:27])[cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(F)c1B(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCNC(=O)c1nnc2c(Br)cccc2c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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|
Type
|
product
|
Smiles
|
CCCNC(=O)c1nnc2c(-c3c(F)cccc3OC)cccc2c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |